5-Aminoethyl-6-methylindan
Description
5-Aminoethyl-6-methylindan is a synthetic aminoindane derivative characterized by an aminoethyl (-NH-CH2-CH3) substitution at the 5-position and a methyl (-CH3) group at the 6-position of the indane ring. These compounds are often investigated for their psychoactive properties, acting primarily as serotonin receptor agonists or monoamine releasers .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-(6-methyl-2,3-dihydro-1H-inden-5-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9-7-11-3-2-4-12(11)8-10(9)5-6-13/h7-8H,2-6,13H2,1H3 |
InChI Key |
YNEYTHROLOCCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C=C1CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pharmacological and toxicological profiles of aminoindanes are highly dependent on substituent groups. Below is a comparative analysis of key aminoindanes:
Pharmacological Differences
- Receptor Affinity: MDAI and MMAI exhibit strong affinity for serotonin (5-HT) receptors, mimicking MDMA’s effects but with reduced neurotoxicity . 5-IAI lacks serotonergic activity, instead promoting dopamine/norepinephrine release, akin to p-iodoamphetamine but without neurotoxic metabolites .
- Metabolic Stability: Methoxy (MMAI) and methylenedioxy (MDAI) groups slow metabolic degradation, prolonging effects. The ethyl group in this compound could similarly delay hepatic clearance.
Legal and Regulatory Status
- MMAI and this compound remain unregulated in many jurisdictions, though MMAI has faced sporadic bans .
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